molecular formula C8H20NO2PS B4785471 N-diethoxyphosphinothioylbutan-2-amine

N-diethoxyphosphinothioylbutan-2-amine

Cat. No.: B4785471
M. Wt: 225.29 g/mol
InChI Key: SCKONLZAUKHUGG-UHFFFAOYSA-N
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Description

N-diethoxyphosphinothioylbutan-2-amine is a specialized organophosphorus compound provided for research and development purposes. This chemical features a phosphinothioyl group coupled with a butan-2-amine structure, making it a potential intermediate or building block in synthetic organic and medicinal chemistry. Researchers may employ this compound in the development of novel ligands or as a precursor in the synthesis of more complex molecules. Its structural motifs are often explored in the design of compounds for catalytic applications or in the creation of unique molecular architectures. In pharmaceutical research, such intermediates can be valuable for constructing targeted libraries for screening . As a reagent, it may also find use in material science, for instance, in modifying surfaces or contributing to the synthesis of functionalized polymers. The diethoxyphosphinothioyl group is a key functional handle for further chemical transformations. This product is intended for use by qualified laboratory professionals only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling and use all appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-diethoxyphosphinothioylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20NO2PS/c1-5-8(4)9-12(13,10-6-2)11-7-3/h8H,5-7H2,1-4H3,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKONLZAUKHUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NP(=S)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20NO2PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for N Diethoxyphosphinothioylbutan 2 Amine

Strategies for the Formation of the Phosphinothioyl Amine Moiety in N-diethoxyphosphinothioylbutan-2-amine

The creation of the core P-N bond in the target molecule is typically achieved through the reaction of an amine nucleophile with a suitable electrophilic phosphorus species.

The thiophosphoryl (P=S) group is a key functional group in the target molecule. While the P-N bond formation is often the final key step, the synthesis of the phosphorus-containing precursor itself relies on nucleophilic substitution. The mechanism of nucleophilic substitution at a thiophosphoryl center can vary. sapub.org Reactions involving the displacement of a leaving group (like a halide) from a pentavalent phosphorus atom can proceed through two primary pathways: a concerted process with a single pentacoordinate transition state or a stepwise mechanism that involves a trigonal bipyramidal pentacoordinate intermediate. sapub.org

For instance, the synthesis of the phosphinothioylating agent often starts from precursors like phosphorus pentasulfide or thiophosphoryl chloride, followed by the introduction of alkoxy groups via nucleophilic substitution with an alcohol.

The most direct method for forming the P-N bond in this compound is the phosphinothioylation of butan-2-amine. This reaction is a form of nucleophilic substitution where the amine acts as the nucleophile. libretexts.org The nitrogen atom's lone pair of electrons attacks the electrophilic phosphorus atom of a diethoxyphosphinothioyl derivative, typically O,O-diethyl chlorothiophosphate. sapub.org

The reaction proceeds with the displacement of a leaving group, such as a chloride ion. A potential issue in amine substitution reactions is over-alkylation or over-acylation, where the newly formed product, which is also an amine, reacts further with the electrophile. libretexts.orgyoutube.com However, in the case of phosphinothioylation, the resulting phosphinothioyl amine is significantly less nucleophilic than the starting primary amine due to the electron-withdrawing nature of the (EtO)₂P(S)- group, which helps to prevent further reaction. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl) that is formed. libretexts.org

The successful synthesis of this compound is contingent on the appropriate selection of precursors and reagents. The primary building blocks are the amine and the phosphinothioylating agent.

Component Example Role in Synthesis
Amine Precursor Butan-2-amine (racemic or enantiopure)Provides the butan-2-amine moiety and acts as the nucleophile.
Phosphinothioylating Agent O,O-Diethyl chlorothiophosphateActs as the electrophile, providing the diethoxyphosphinothioyl group.
Base Triethylamine, PyridineScavenges the acid (e.g., HCl) generated during the reaction, driving the equilibrium forward.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Provides a medium for the reaction; chosen for its ability to dissolve reactants and its inertness.

This table outlines the key chemical inputs for the synthesis of this compound.

Stereoselective Synthesis of this compound and its Enantiomers

The butan-2-amine portion of the molecule contains a stereocenter at the second carbon atom. Consequently, this compound can exist as a pair of enantiomers, (R)- and (S)-. Stereoselective synthesis aims to produce a single enantiomer in high purity. sigmaaldrich.com

Enantioselective synthesis of the target molecule is most effectively achieved by using an enantiomerically pure butan-2-amine precursor. The synthesis of such chiral amines is a well-developed field in organic chemistry, often relying on the use of chiral auxiliaries. sigmaaldrich.comwikipedia.org A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net

Prominent strategies include:

Ellman's Sulfinamide Chemistry : One of the most powerful methods for synthesizing chiral amines involves the use of tert-butanesulfinamide as a chiral auxiliary. osi.lv A prochiral ketone (2-butanone) can be condensed with (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. Subsequent stereoselective reduction of the C=N bond yields a sulfinamide, and mild acidic hydrolysis then cleaves the auxiliary to furnish the desired chiral primary amine with high enantiomeric excess. wikipedia.orgosi.lvnih.gov

Oxazolidinone Auxiliaries : Evans' oxazolidinone auxiliaries can be used to direct stereoselective alkylation reactions to build up the chiral carbon framework before conversion to the amine. researchgate.net

The general principle of using a chiral auxiliary is to convert a difficult enantioselective transformation into a more manageable diastereoselective one. researchgate.net

Strategy Chiral Reagent Key Transformation Outcome
Auxiliary-based (R)- or (S)-tert-ButanesulfinamideDiastereoselective reduction of an N-sulfinyl ketimineEnantiomerically pure (R)- or (S)-butan-2-amine
Auxiliary-based Evans' OxazolidinonesDiastereoselective alkylationChiral intermediate for conversion to the target amine
Kinetic Resolution Chiral catalyst/reagentSelective reaction of one enantiomer of racemic butan-2-amineSeparation of enantiomers

This table summarizes common strategies for accessing enantiomerically enriched butan-2-amine, the key precursor for the stereoselective synthesis of the target compound.

While the final product, this compound, possesses only one stereocenter and thus cannot exist as diastereomers, diastereoselective reactions are crucial in the process of its enantioselective synthesis. nih.gov Diastereoselectivity becomes the key control element when a chiral auxiliary is employed to synthesize the enantiopure butan-2-amine precursor. researchgate.net

Information regarding "this compound" is not available in public sources.

Following a comprehensive search of publicly accessible scientific literature and chemical databases, no specific information, research findings, or synthetic methodologies were found for the chemical compound "this compound."

This indicates that the compound is likely not a subject of published research, may be a novel or theoretical structure, or is an intermediate that has not been documented in the available literature. Consequently, it is not possible to generate a scientifically accurate article with detailed research findings, data tables, and specific reaction pathways as requested, because the source data does not exist in the public domain.

Providing an article based on the specific outline would require the fabrication of data and research findings, which falls outside the scope of providing factual and accurate information. General principles of amine or organophosphate synthesis exist, but they cannot be accurately applied to this specific, undocumented molecule to meet the requirements for detailed and scientifically rigorous content.

Chemical Reactivity and Mechanistic Investigations of N Diethoxyphosphinothioylbutan 2 Amine

Nucleophilic and Electrophilic Reactivity of the Phosphinothioyl and Amine Centers in N-diethoxyphosphinothioylbutan-2-amine

The reactivity of this compound is characterized by the dual nature of its core structure. The phosphorus atom, double-bonded to a sulfur atom (a thione) and single-bonded to two ethoxy groups and a butan-2-amine group, is an electrophilic center. It is susceptible to attack by nucleophiles, a common characteristic of organophosphorus compounds. wikipedia.org The sulfur atom, with its lone pairs of electrons, and the nitrogen atom of the amine group, also with a lone pair, act as nucleophilic centers.

The substitution of an oxygen atom in the phosphoryl group with a sulfur atom to form a phosphinothioyl group alters the molecule's reactivity. Thioamides, which are isosteres of amides where the carbonyl oxygen is replaced by sulfur, exhibit modified nucleophilicity and hydrogen bonding capabilities. chemrxiv.org This change influences both the chemical reactivity and non-covalent interactions of the molecule.

Hydrolysis and Solvolysis Pathways of this compound

The degradation of this compound in aqueous environments is a critical aspect of its chemical profile. This process, known as hydrolysis, involves the cleavage of the molecule by water.

pH-Dependent Degradation Kinetics

The rate of hydrolysis of many organophosphorus compounds is significantly influenced by the pH of the solution. nih.govresearchgate.net Generally, hydrolysis is catalyzed by either acid or base. For many organophosphate pesticides, degradation is more rapid in alkaline (high pH) conditions. researchgate.netbiotechrep.ir For instance, the degradation of chlorpyrifos, an organophosphate insecticide, increases with higher soil pH. nih.gov In contrast, some organophosphorus compounds like diazinon (B1670403) degrade more quickly in acidic conditions. mdpi.com

The rate of degradation can often be modeled using first-order kinetics, where the rate of reaction is directly proportional to the concentration of the compound. mdpi.com The half-life (t½), the time required for the concentration of the compound to decrease by half, is a key parameter in describing these kinetics.

Hypothetical pH-Dependent Degradation of this compound

pHHalf-life (t½)Degradation Rate Constant (k)
4120 days0.0058 day⁻¹
760 days0.0116 day⁻¹
930 days0.0231 day⁻¹

This table presents a hypothetical scenario for illustrative purposes. Actual values would need to be determined experimentally.

Identification of Hydrolysis Products

The hydrolysis of organophosphorus compounds leads to the formation of smaller, often less toxic, molecules. biotechrep.irnih.gov For a compound like this compound, hydrolysis is expected to cleave the P-N bond and the P-O-C ester linkages. The primary hydrolysis products would likely be diethyl phosphinothioic acid, butan-2-amine, and ethanol (B145695). Further degradation of diethyl phosphinothioic acid could yield phosphoric acid and ethanol. The specific products formed can vary depending on the reaction conditions.

Thermal and Photochemical Transformations of this compound

Beyond hydrolysis, this compound can be transformed by heat (thermolysis) and light (photolysis). Photochemical degradation is a recognized pathway for the breakdown of organophosphorus pesticides in the environment. researchgate.net

Photolysis can proceed through direct absorption of light or via indirect mechanisms involving other light-absorbing molecules. The transformation of organophosphorus compounds during photolysis can be complex, leading to a variety of products. researchgate.net For instance, studies on the photochemistry of anthracenyl phosphorus compounds have shown that photooxidation can occur, leading to the cleavage of the phosphorus moiety. city.ac.uk Simulation experiments can be used to investigate the potential transformation of such compounds under sunlight irradiation. acs.org

Oxidation and Reduction Chemistry of this compound

The phosphorus and sulfur atoms in this compound can undergo oxidation and reduction reactions.

Conversion to Phosphinoyl Derivatives

A key oxidative reaction for phosphinothioyl compounds is the conversion of the P=S (thione) bond to a P=O (oxone) bond, forming the corresponding phosphinoyl derivative. This oxidative desulfurization is a common transformation for thiophosphoryl compounds and can be achieved through various chemical methods. city.ac.uk For example, organophosphate pesticides containing P=S bonds are known to be easily degraded through oxidation to produce their oxon analogues. researchgate.net This conversion can also be facilitated by photochemical processes, such as the generation of peroxy radicals from 1,2-dicarbonyl compounds. city.ac.uk This transformation is significant as the resulting phosphinoyl (or oxon) derivatives often exhibit different chemical and biological properties compared to their phosphinothioyl precursors.

Redox Behavior and Electrochemical Studies

The redox behavior of this compound is expected to be influenced by the presence of the thioether-like sulfur atom and the amide-like nitrogen atom. Electrochemical studies on analogous compounds, such as thioethers and amides, provide insights into the potential redox pathways.

The electrochemical oxidation of amides has been a subject of study, often involving the generation of N-acyliminium ions through anodic oxidation, a process known as the Shono oxidation. mmu.ac.uk This process typically involves the oxidation of the α-carbon to the amide nitrogen. However, in the case of this compound, the nitrogen is directly attached to the phosphorus of the phosphinothioyl group, which would significantly influence the electronic environment and the feasibility of such an oxidation pathway.

Studies on the electrochemical oxidation of thioethers have shown that neighboring group participation from an amide moiety can lower the oxidation potential. nd.edu In conformationally constrained systems, one-electron oxidation can lead to the formation of a bond between the amide and the sulfur atom. nd.edu While this compound is not a simple thioether, the presence of the P=S bond suggests that the sulfur atom could be susceptible to oxidation.

The electrochemical behavior of organophosphorus pesticides, some of which contain P=S bonds, has been investigated using voltammetric techniques. nih.govnih.gov These studies often focus on the detection and quantification of the pesticides rather than detailed mechanistic investigations of their redox behavior. However, they demonstrate that the organophosphorus moiety can be electrochemically active. For instance, square wave voltammetry has been used to assess the impact of organophosphorus compounds on cholinesterase activity, where the electrochemical signal of a redox indicator is modulated by the products of enzymatic hydrolysis of a substrate. nih.gov

Table 1: Representative Electrochemical Data for Related Functional Groups

Compound/Functional GroupTechniqueKey FindingsReference
Conformationally constrained methylthionorbornyl derivatives with amido moietiesCyclic VoltammetryOxidation peak potentials were less positive with neighboring group participation. nd.edu
Unfunctionalised amidesAnodic Oxidation (Shono Oxidation)Generation of N-acyliminium ions. mmu.ac.uk
Organophosphorus pesticidesVoltammetric techniquesUsed for sensitive detection based on electrochemical signals. nih.gov
N-aryl-2,2-diphenylacetamidesControlled Potential ElectrolysisAnodic oxidation leads to bond-cleavage between the benzylic carbon and the carbonyl group, and between the nitrogen and aryl group. researchgate.net

Rearrangement Reactions Involving the this compound Scaffold

Rearrangement reactions are a fundamental class of transformations in organic chemistry. For the this compound scaffold, potential rearrangements could be envisioned involving either the butan-2-amine portion or the diethoxyphosphinothioyl group.

Classic amide rearrangements such as the Hofmann and Curtius rearrangements are well-documented for the conversion of carboxamides to amines. masterorganicchemistry.comresearchgate.net The Hofmann rearrangement involves the treatment of a primary amide with bromine and a strong base to yield an amine with one less carbon atom, proceeding through an isocyanate intermediate. researchgate.net The Curtius rearrangement similarly proceeds through an isocyanate intermediate, formed from the thermal or photochemical decomposition of an acyl azide. wikipedia.org While this compound is a phosphinothioyl amide rather than a carboxamide, the fundamental principles of these rearrangements, which involve migration of a group to an electron-deficient nitrogen, might be applicable under specific conditions, although no direct examples in the literature for this specific class of compounds have been identified.

The Beckmann rearrangement, which converts an oxime to an amide, is another well-known rearrangement reaction. researchgate.net While not directly applicable to the starting compound, it highlights the propensity of nitrogen-containing functional groups to undergo skeletal rearrangements.

Rearrangements involving the phosphorus center are also a possibility. For instance, the conversion of arylaldoximes to primary thioamides using thiophosphoryl chloride proceeds via a nitrile intermediate, demonstrating the role of the thiophosphoryl group in facilitating transformations. ntu.edu.tw

Studies on the Stability and Decomposition Mechanisms of this compound Under Various Conditions

The stability of this compound will be dependent on environmental factors such as temperature, pH, and the presence of nucleophiles or oxidizing agents.

Thermal Stability:

The thermal stability of organophosphorus compounds can be assessed using techniques like thermogravimetric analysis (TGA). For example, studies on aromatic poly(ester-amide) with pendant phosphorus groups have shown that these polymers can be stable to above 400°C. ntu.edu.tw The decomposition products can be identified using pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS). For the aforementioned polymer, pyrolysates included biphenyl, 1,4-naphthoquinone, and dibenzofuran. ntu.edu.tw The thermal degradation of this compound would likely involve cleavage of the P-N bond, P-O bonds, and C-N bonds, as well as decomposition of the butyl chain.

Hydrolytic Stability:

The hydrolytic stability of the phosphinothioyl amide linkage is a key consideration. Amide bonds are generally stable but can be hydrolyzed under acidic or basic conditions. nih.gov The presence of the phosphorus atom can influence the rate of hydrolysis. Organophosphorus compounds, particularly pesticides, are known to undergo hydrolysis. The rate of hydrolysis is often pH-dependent. For instance, the hydrolysis of N2O5 is promoted by amines and shows strong temperature dependence. semanticscholar.org While this is a different system, it illustrates the role of amines in facilitating hydrolysis. The hydrolytic stability of phosphite (B83602) antioxidants can be improved by the addition of amine compounds. google.com

The hydrolysis of polyetherimide, which contains imide groups, has been studied in ultrathin films. researchgate.net This research showed that hydrolysis is significant at high pH (pH > 12), leading to ring opening and some chain cleavage. researchgate.net This suggests that the amide-like linkage in this compound could be susceptible to basic hydrolysis.

Table 2: Factors Affecting the Stability of Related Compounds

Compound TypeConditionEffectReference
Aromatic poly(ester-amide) with pendant phosphorus groupsThermal (Pyrolysis)Decomposition to smaller aromatic fragments. ntu.edu.tw
Phosphite antioxidantsHydrolysisStabilized by the addition of amine compounds. google.com
PolyetherimidepHHydrolysis occurs at pH > 12. researchgate.net
PolylactideAutoclave Foaming (Heat and Water)Significant hydrolytic degradation. nih.gov

Coordination Chemistry and Ligand Design Using N Diethoxyphosphinothioylbutan 2 Amine

N-diethoxyphosphinothioylbutan-2-amine as a Ligand in Metal Complexes

The presence of two distinct donor sites, the sulfur of the phosphinothioyl group and the nitrogen of the amine group, positions this compound as a potentially versatile ligand in coordination chemistry.

Monodentate vs. Bidentate Coordination Modes

Ligands can bind to a metal center through one or more donor atoms. A ligand that binds through a single donor atom is termed monodentate, while a ligand that uses two donor atoms to bind to the same metal center is known as a bidentate ligand. researchgate.net

This compound possesses the structural requisites for both monodentate and bidentate coordination. In a monodentate fashion, it could coordinate to a metal center through either the sulfur atom or the nitrogen atom. The choice of the donor atom would depend on the nature of the metal ion according to the Hard and Soft Acids and Bases (HSAB) principle. Soft metal ions would preferentially bind to the soft sulfur donor, while hard metal ions would favor the hard nitrogen donor.

More significantly, the butane (B89635) backbone connecting the phosphinothioyl and amine functionalities allows the ligand to act as a bidentate N,S-chelator. Chelation, the formation of a ring structure between a ligand and a metal ion, is an entropically favored process that leads to more stable complexes compared to those formed with analogous monodentate ligands, a phenomenon known as the chelate effect. researchgate.net The formation of a stable five- or six-membered chelate ring is common in coordination chemistry. nih.gov In the case of this compound, coordination via both the nitrogen and sulfur atoms would result in a stable six-membered chelate ring.

Role of the Phosphinothioyl and Amine Functionalities in Chelation

The phosphinothioyl (P=S) and amine (-NH₂) groups are the key players in the coordination ability of this compound. The amine group provides a hard nitrogen donor atom, which readily coordinates to a wide range of transition metals and main group elements. The phosphinothioyl group offers a soft sulfur donor, which shows a strong affinity for softer metal ions such as those of the later transition series and heavier main group elements.

The combination of these two functionalities in one molecule allows for N,S-bidentate coordination, creating a stable chelate ring. This mode of coordination has been observed in related N-thiophosphorylated thioureas and thioamides, which form stable complexes with metals like Co(II), Ni(II), Zn(II), and Cd(II) through N,S or O,S chelation. The deprotonation of the N-H proton of the amine or a related functional group can lead to the formation of anionic ligands, which can form neutral complexes with divalent metal ions.

Synthesis and Structural Characterization of Metal Complexes Featuring this compound

The synthesis of metal complexes with ligands analogous to this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques.

Transition Metal Complexes

Transition metals, with their partially filled d-orbitals, form a vast array of coordination complexes with diverse geometries and electronic properties. The synthesis of transition metal complexes with N,S-bidentate ligands is well-documented. For instance, nickel(II) complexes with bis(diphenylphosphino)(N-thioether)amine-type ligands have been synthesized and structurally characterized, revealing square-planar geometries. researchgate.net

The general synthetic route would involve reacting this compound with a transition metal salt (e.g., chlorides, acetates, or nitrates) in a solvent like ethanol (B145695) or acetonitrile (B52724). The reaction may be carried out at room temperature or with gentle heating.

Table 1: Hypothetical Transition Metal Complexes of this compound and Their Expected Properties

Metal IonExpected Complex FormulaProbable GeometryCharacterization Notes
Ni(II)[Ni(L)₂]Square PlanarDiamagnetic, with characteristic UV-Vis absorptions.
Pd(II)[Pd(L)Cl₂]Square Planar31P NMR would show coordination shifts.
Pt(II)[Pt(L)Cl₂]Square Planar195Pt NMR would be informative.
Cu(II)[Cu(L)₂]Distorted Square PlanarParamagnetic, EPR active.
Zn(II)[Zn(L)₂]TetrahedralDiamagnetic, characterized by 1H, 13C, and 31P NMR.

*L = this compound

Main Group Metal Complexes

Main group metals also form stable complexes with N,S-donor ligands. The coordination chemistry of main group elements is diverse, with coordination numbers and geometries being influenced by the size and charge of the metal ion, as well as the steric and electronic properties of the ligand.

The synthesis of main group metal complexes would follow similar procedures to those for transition metals. For example, reacting this compound with salts of tin(II), lead(II), or bismuth(III) would be expected to yield stable complexes.

Table 2: Hypothetical Main Group Metal Complexes of this compound

Metal IonExpected Complex FormulaProbable GeometryCharacterization Notes
Sn(II)[Sn(L)Cl₂]Distorted Trigonal Bipyramidal119Sn NMR would provide key structural information.
Pb(II)[Pb(L)₂]HemidirectedThe lone pair on Pb(II) may be stereochemically active.
Bi(III)[Bi(L)Cl₃]Distorted OctahedralCharacterized by single-crystal X-ray diffraction.

*L = this compound

Electronic and Steric Effects of this compound in Coordination Compounds

The electronic and steric properties of a ligand are paramount in determining the structure, stability, and reactivity of its metal complexes.

The steric effects are primarily dictated by the bulky diethoxyphosphinothioyl group and the sec-butyl group on the amine. These bulky groups will influence the coordination geometry around the metal center and can be used to control the accessibility of the metal ion to other substrates, which is particularly important in catalytic applications. The steric hindrance can also affect the number of ligands that can coordinate to a metal center. For instance, with very bulky ligands, the formation of complexes with lower coordination numbers might be favored. The balance of these electronic and steric factors is crucial for the rational design of metal complexes with desired properties. nih.govnih.gov

Influence of this compound Ligand on Metal Center Reactivity

The this compound ligand is expected to significantly modulate the electronic and steric environment of a metal center, thereby influencing its reactivity. The presence of both a soft sulfur donor and a hard amine donor allows for versatile coordination behavior, which can be pivotal in catalytic applications and in stabilizing specific oxidation states of the metal.

The electron-donating properties of the diethoxyphosphinothioyl group, combined with the amine, can enhance the electron density at the metal center. wikipedia.org This increased electron density can, in turn, enhance the nucleophilicity of the metal complex, making it more reactive towards electrophilic substrates. For instance, in catalytic cycles, a more nucleophilic metal center can facilitate oxidative addition steps or enhance the rate of reactions involving nucleophilic attack by the complex. researchgate.net Studies on analogous aminophosphine (B1255530) ligands have shown that the introduction of nitrogen-containing substituents can dramatically increase the donor ability of the phosphine, surpassing even that of traditionally strong donors like alkylphosphines. wikipedia.org

The steric bulk of the diethoxy groups and the butan-2-amine moiety can also play a crucial role in controlling the reactivity and selectivity of the metal center. The chiral nature of the butan-2-amine backbone can create a specific chiral pocket around the metal ion, which is highly desirable for asymmetric catalysis. This steric hindrance can direct the approach of substrates to the metal center, leading to high stereoselectivity in the products. sigmaaldrich.com The flexibility of the butyl chain allows the ligand to adopt various conformations to accommodate different metal ions and substrates.

The reactivity of metal complexes is often a function of the ancillary ligands. nih.gov By analogy with other systems, the this compound ligand could influence reaction rates and product distributions. For example, in cross-coupling reactions, the lability and donor strength of the ligand can affect the rates of reductive elimination and transmetalation.

To illustrate the potential influence of this ligand on reactivity, a hypothetical comparison of reaction rates for a generic catalytic reaction is presented below. This table is based on trends observed for related aminophosphine and thiophosphoryl ligands.

LigandMetal CenterReactionRelative RateSelectivity (ee%)
TriphenylphosphinePd(II)Suzuki Coupling1.0N/A
Tris(o-tolyl)phosphinePd(II)Suzuki Coupling1.5N/A
This compound Pd(II) Suzuki Coupling 3.2 85%
(R)-BINAPRu(II)Asymmetric Hydrogenation2.598%
This compound Ru(II) Asymmetric Hydrogenation 2.8 92%

This table presents hypothetical data for illustrative purposes, based on general principles of ligand effects in catalysis.

Supramolecular Assembly of this compound Metal Complexes

The functional groups within this compound make its metal complexes excellent candidates for the construction of supramolecular assemblies. nih.govbirmingham.ac.uk These assemblies are formed through non-covalent interactions, such as hydrogen bonding, and can lead to the formation of complex, higher-order structures like polymers, cages, and grids. researchgate.net

The primary amine group (N-H) in a coordinated this compound ligand is a potent hydrogen bond donor. This group can interact with hydrogen bond acceptors on adjacent complex molecules, such as counter-ions or solvent molecules. Furthermore, the oxygen atoms of the diethoxyphosphoryl group can act as hydrogen bond acceptors. These interactions can link individual complex units into one-, two-, or three-dimensional networks. researchgate.net

The formation of these supramolecular structures can be influenced by factors such as the choice of metal ion, the counter-anion, and the solvent used for crystallization. mdpi.com For example, a coordinating anion might block a potential hydrogen bonding site, leading to a different assembly compared to a non-coordinating anion.

Below is a table summarizing the potential supramolecular interactions and resulting architectures for metal complexes of this compound, based on analogous systems.

Interaction TypeDonor/Acceptor Sites on LigandPotential CounterpartResulting Supramolecular Architecture
Hydrogen BondingN-H (donor), P=O (acceptor)Anions (e.g., Cl⁻, BF₄⁻), solvent molecules, other complex units1D chains, 2D sheets, 3D networks
Chalcogen BondingP=S (electrophilic sulfur)Anions, electron-rich atoms on adjacent ligandsDimeric pairs, extended chains
van der Waals ForcesAlkyl chainsAdjacent complex moleculesClose packing in the crystal lattice

Catalytic Applications of N Diethoxyphosphinothioylbutan 2 Amine and Its Derivatives

N-diethoxyphosphinothioylbutan-2-amine in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. The bifunctional nature of this compound, possessing both a Lewis basic phosphorus center and a Brønsted/Lewis basic amine, suggests its potential utility in several modes of organocatalysis.

Nucleophilic Organocatalysis

The phosphinothioyl moiety in this compound can potentially engage in nucleophilic organocatalysis, analogous to the well-established field of phosphine catalysis. In this catalytic paradigm, the phosphorus atom acts as a nucleophile, initiating a reaction cascade. While the phosphorus in a phosphinothioyl group is generally less nucleophilic than in a corresponding phosphine due to the electron-withdrawing effect of the sulfur atom, it can still participate in reactions with sufficiently electrophilic partners.

For instance, in a hypothetical Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, this compound could act as a nucleophilic catalyst. The reaction would likely proceed through the initial attack of the phosphorus atom on the β-carbon of the Michael acceptor, forming a zwitterionic intermediate. This intermediate would then be protonated by a pronucleophile, which subsequently adds to the carbonyl carbon. Tautomerization and elimination of the catalyst would then yield the final product and regenerate the catalyst.

A hypothetical study on the catalytic activity of this compound in the conjugate addition of 1,3-dicarbonyl compounds to enones is presented below.

Table 1: Hypothetical Catalytic Performance of this compound in a Michael Addition Reaction

EntryMichael AcceptorNucleophileCatalyst Loading (mol%)SolventYield (%)
1Cyclohex-2-en-1-oneDiethyl malonate10Toluene78
2ChalconeAcetylacetone10CH2Cl285
3Methyl vinyl ketoneDibenzoylmethane10THF72

Brønsted Acid/Base Organocatalysis

The secondary amine functionality in this compound provides a site for Brønsted acid/base catalysis. The amine can act as a Brønsted base by deprotonating a pronucleophile, thereby increasing its nucleophilicity. Conversely, the protonated form of the amine (an ammonium ion) can act as a Brønsted acid, activating an electrophile by protonation.

This dual catalytic capability is particularly valuable in reactions where both the nucleophile and electrophile require activation. For example, in an asymmetric aldol reaction, the amine could deprotonate the ketone to form a nucleophilic enamine, while the nearby phosphinothioyl group could potentially interact with the aldehyde, creating a well-organized transition state that favors the formation of one enantiomer over the other.

The cooperative action of the amine and the phosphinothioyl group could lead to enhanced reactivity and selectivity. The results of a hypothetical investigation into the use of this compound as a Brønsted base catalyst in the nitroaldol (Henry) reaction are summarized in the following table.

Table 2: Hypothetical Results for this compound as a Brønsted Base Catalyst in the Henry Reaction

EntryAldehydeNitroalkaneCatalyst Loading (mol%)SolventYield (%)
1BenzaldehydeNitromethane15Methanol (B129727)92
24-NitrobenzaldehydeNitroethane15Ethanol (B145695)88
3Cyclohexanecarboxaldehyde1-Nitropropane15Isopropanol (B130326)85

Role of this compound in Transition Metal-Catalyzed Reactions

The presence of both phosphorus and nitrogen atoms makes this compound a potential bidentate ligand for transition metals. Such P,N-ligands are of significant interest in catalysis due to their ability to fine-tune the electronic and steric properties of the metal center, thereby influencing the outcome of the catalytic reaction.

Homogeneous Catalysis Applications

In homogeneous catalysis, this compound could coordinate to a variety of transition metals, such as palladium, rhodium, or iridium, to form catalytically active complexes. These complexes could be employed in a range of transformations, including cross-coupling reactions, hydrogenations, and hydroformylations.

For example, a palladium complex of this compound could be a highly effective catalyst for Suzuki-Miyaura cross-coupling reactions. The phosphorus atom would coordinate to the palladium center, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, while the amine moiety could potentially stabilize the catalytic species or participate in the transmetalation step.

A hypothetical study on the application of a palladium complex bearing this compound as a ligand in the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid is presented below.

Table 3: Hypothetical Performance of a Pd-N-diethoxyphosphinothioylbutan-2-amine Catalyst in Suzuki-Miyaura Cross-Coupling

EntryAryl BromideBaseCatalyst Loading (mol%)SolventYield (%)
14-BromotolueneK2CO31Dioxane/H2O95
24-BromoanisoleCs2CO31Toluene/H2O98
31-Bromo-4-fluorobenzeneK3PO41THF/H2O92

Heterogeneous Catalysis via Immobilized this compound Ligands

To overcome the challenges associated with catalyst separation and recycling in homogeneous catalysis, the this compound ligand could be immobilized on a solid support. This would render the catalyst heterogeneous, allowing for its easy removal from the reaction mixture by filtration.

Immobilization could be achieved by modifying the butanamine backbone with a functional group suitable for grafting onto a solid support, such as silica (B1680970) or a polymer resin. For example, a derivative of this compound bearing a terminal alkene could be attached to a silica surface via hydrosilylation. The resulting immobilized ligand could then be used to prepare a heterogeneous transition metal catalyst.

The performance of a hypothetical immobilized palladium catalyst in a Heck coupling reaction is detailed in the table below, highlighting its potential for recyclability.

Table 4: Hypothetical Recyclability of an Immobilized Pd-N-diethoxyphosphinothioylbutan-2-amine Catalyst in the Heck Reaction

CycleSubstrate 1Substrate 2Yield (%)
1IodobenzeneStyrene96
2IodobenzeneStyrene95
3IodobenzeneStyrene93
4IodobenzeneStyrene91

Asymmetric Catalysis with Chiral this compound Derived Catalysts

Given that this compound is a chiral molecule, its most significant potential lies in the field of asymmetric catalysis. By using an enantiomerically pure form of the compound or its derivatives as a catalyst or ligand, it should be possible to induce chirality in the product of a chemical reaction.

In organocatalysis, the chiral environment created by the catalyst would favor one reaction pathway over the other, leading to an excess of one enantiomer of the product. For instance, in an asymmetric Michael addition, the chiral amine moiety could form a chiral enamine intermediate, which would then react with the Michael acceptor from a preferential direction.

When used as a ligand in transition metal catalysis, the chiral this compound would create a chiral coordination sphere around the metal center. This would allow for the enantioselective transformation of prochiral substrates. For example, in an asymmetric hydrogenation of an alkene, the substrate would coordinate to the chiral metal complex in a specific orientation, leading to the delivery of hydrogen to one face of the double bond.

The following table presents hypothetical results for the use of an enantiopure derivative of this compound as a ligand in the rhodium-catalyzed asymmetric hydrogenation of a prochiral alkene.

Table 5: Hypothetical Enantioselectivity in Rh-Catalyzed Asymmetric Hydrogenation using a Chiral this compound Derivative

EntrySubstrateCatalyst Loading (mol%)SolventYield (%)Enantiomeric Excess (ee, %)
1Methyl (Z)-α-acetamidocinnamate0.5Methanol>9995
2Dimethyl itaconate0.5Toluene>9992
3(E)-1,2-Diphenylethene0.5CH2Cl29888

Enantioselective Transformations

There is no available research on the use of this compound or its derivatives as catalysts or ligands in enantioselective transformations.

Diastereoselective Catalysis

There is no available research on the use of this compound or its derivatives as catalysts or ligands in diastereoselective catalysis.

Electrocatalytic Applications of this compound

There is no available research on the electrocatalytic applications of this compound.

Photocatalytic Applications of this compound

There is no available research on the photocatalytic applications of this compound.

Advanced Spectroscopic and Analytical Characterization of N Diethoxyphosphinothioylbutan 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For N-diethoxyphosphinothioylbutan-2-amine, a combination of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional NMR techniques would be indispensable.

¹H, ¹³C, ³¹P NMR for Structure and Dynamics

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The ethoxy groups would show a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂), with coupling to each other. The butan-2-amine fragment would exhibit more complex signals due to the chiral center, leading to potentially distinct signals for diastereotopic protons. The N-H proton signal would likely appear as a broad singlet, and its chemical shift could be concentration-dependent due to hydrogen bonding. The protons on the butyl chain would show characteristic multiplets. libretexts.orgresearchgate.netlibretexts.orguwimona.edu.jm

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments. The ethoxy groups would display two distinct signals. The four carbons of the butan-2-amine moiety would also each give a separate signal. The chemical shifts would be influenced by the proximity to the electronegative nitrogen and the phosphorus-sulfur group.

³¹P NMR Spectroscopy: As a phosphorus-containing compound, ³¹P NMR is a crucial and highly sensitive technique for its characterization. nih.govoxinst.comorganicchemistrydata.orghuji.ac.ilresearchgate.net The ³¹P nucleus would give a single resonance, and its chemical shift would be characteristic of a phosphoramidothioate environment. Coupling to the N-H proton and protons on the adjacent carbons of the ethoxy and butyl groups could be observed, providing valuable structural information. huji.ac.il

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (ethoxy) 1.2 - 1.4 15 - 20
OCH₂ (ethoxy) 3.9 - 4.2 60 - 65
N-H 1.0 - 5.0 (variable) -
CH (sec-butyl) 3.0 - 3.5 50 - 60
CH₂ (sec-butyl) 1.4 - 1.8 25 - 35
CH₃ (sec-butyl, terminal) 0.8 - 1.0 10 - 15

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are powerful tools for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations. Cross-peaks would be observed between the coupled protons of the ethoxy groups and within the butan-2-amine fragment, helping to trace the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its attached carbon, greatly aiding in the assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining the preferred conformation of the molecule in solution, for example, the spatial arrangement around the P-N bond and the orientation of the butyl group relative to the rest of the molecule.

Mass Spectrometry (MS) for Molecular Ion Characterization and Reaction Monitoring

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the accurate mass of the molecular ion of this compound. This allows for the unambiguous determination of its elemental formula (C₈H₂₀NO₂PS), distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a primary fragment ion) and its subsequent fragmentation by collision-induced dissociation (CID) or other methods. nih.gov The resulting fragmentation pattern provides a "fingerprint" of the molecule and allows for detailed structural elucidation. For this compound, characteristic fragmentation pathways would be expected:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org This would lead to the loss of an ethyl or propyl radical from the sec-butyl group.

Cleavage of the P-N bond: This would result in fragments corresponding to the diethoxyphosphinothioyl moiety and the butan-2-amine cation.

Loss of ethoxy groups: Fragmentation involving the loss of one or both ethoxy groups from the phosphorus center is also a likely pathway.

Rearrangement reactions: McLafferty-type rearrangements could also occur, involving the transfer of a hydrogen atom followed by cleavage of the molecular framework.

Interactive Data Table: Predicted Key MS/MS Fragments

m/z (mass-to-charge ratio) Possible Fragment Identity
[M+H]⁺ Protonated molecular ion
[M - C₂H₅]⁺ Loss of an ethyl radical from the sec-butyl group
[M - C₃H₇]⁺ Loss of a propyl radical from the sec-butyl group
[(EtO)₂P(S)]⁺ Diethoxyphosphinothioyl cation

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov To perform this analysis, a suitable single crystal of the compound or one of its complexes would need to be grown.

The crystal structure would reveal:

The precise three-dimensional arrangement of the atoms, confirming the connectivity established by NMR and MS.

The conformation of the molecule in the solid state, including the torsion angles around the P-O, P-N, and C-C bonds.

Details of intermolecular interactions, such as hydrogen bonding involving the N-H group and the sulfur or oxygen atoms, which dictate the crystal packing.

If the compound crystallizes as a racemate or if spontaneous resolution occurs.

For organophosphorus compounds, including pesticides, X-ray crystallography has been instrumental in understanding their structure-activity relationships. nih.govumn.eduresearchgate.netresearchgate.net In the case of this compound complexes, for example, with metal ions or proteins, crystallography could provide invaluable insights into the mode of binding and interaction.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of this compound by identifying its characteristic functional groups. The vibrational modes of the molecule can be predicted by analyzing its constituent parts: the phosphinothioyl core, the ethoxy groups, the secondary amine linkage, and the butyl chain.

The key functional groups and their expected vibrational frequencies are:

N-H Group: As a secondary amine, the N-H stretching vibration is anticipated to appear as a single, relatively weak band in the IR spectrum, typically in the range of 3350-3310 cm⁻¹. orgchemboulder.com In the solid state or in concentrated solutions, hydrogen bonding can broaden this peak and shift it to a lower wavenumber. The N-H bending vibration is often weaker and more difficult to assign for secondary amines compared to the strong band seen for primary amines around 1600 cm⁻¹. orgchemboulder.com A broad N-H wagging band may be observed between 910 and 665 cm⁻¹. orgchemboulder.com

P=S (Thophosphoryl) Group: The P=S double bond stretch is a strong indicator of the phosphinothioyl group. This vibration typically gives rise to a moderate to strong band in the IR and Raman spectra in the region of 800-600 cm⁻¹. The exact position is sensitive to the electronegativity of the substituents on the phosphorus atom.

P-O-C and O-C-C Groups: The asymmetric and symmetric stretching vibrations of the P-O-C linkage are expected to produce strong bands in the IR spectrum, typically found between 1050 and 950 cm⁻¹. The O-C-C stretching vibrations from the ethoxy groups will also contribute to this region.

C-N Group: The stretching vibration of the C-N bond in aliphatic secondary amines is typically found in the 1250-1020 cm⁻¹ range. orgchemboulder.com For this compound, the carbon attached to the nitrogen is a secondary carbon, which generally places the C-N stretching mode at a higher frequency, around 1181 ± 10 cm⁻¹. aip.orgaip.org

C-H Groups: The aliphatic C-H stretching vibrations from the butyl and ethoxy groups will be prominent in the 3000-2850 cm⁻¹ region. Bending (scissoring and rocking) vibrations for CH₂ and CH₃ groups will appear in the 1470-1365 cm⁻¹ range.

Intermolecular interactions, primarily hydrogen bonding involving the N-H group as a donor and the sulfur or oxygen atoms as potential acceptors, can be studied by observing changes in the N-H stretching frequency. Comparisons between spectra taken in non-polar solvents (where interactions are minimal) and those in the pure liquid or solid state can reveal the extent of such interactions.

Table 6.4.1: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Typical Intensity
N-H Stretch 3350 - 3310 Weak to Medium
C-H (Aliphatic) Stretch 3000 - 2850 Strong
C-H (CH₂/CH₃) Bend 1470 - 1365 Medium
C-N Stretch ~1180 Medium
P-O-C Asymmetric Stretch 1050 - 1000 Strong
P-O-C Symmetric Stretch ~970 Strong
P=S Stretch 800 - 600 Medium to Strong

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating this compound from impurities, starting materials, or byproducts, and for quantifying its purity.

HPLC is a versatile technique for the analysis of organophosphorus compounds and amines. Due to the lack of a strong chromophore in this compound, direct UV detection at low wavelengths (e.g., < 220 nm) would likely suffer from low sensitivity and interference from common solvents. Therefore, pre-column derivatization is the preferred strategy. thermofisher.com

Derivatization: The secondary amine group can be reacted with various reagents to attach a UV-absorbing or fluorescent tag. libretexts.org Common derivatizing agents include:

4-chloro-7-nitrobenzofurazane (NBD-Cl): Reacts with secondary amines to form highly fluorescent derivatives, enabling sensitive detection. mdpi.com

9-fluorenylmethyl chloroformate (FMOC-Cl): Another common reagent that yields stable, fluorescent derivatives. thermofisher.com

2-naphthalenesulfonyl chloride (NSCl): Forms sulfonamide derivatives that can be detected by UV absorbance. nih.gov

Chromatographic Conditions: A reversed-phase HPLC method would be most suitable.

Stationary Phase: A C18 (octadecylsilane) column is a standard choice, providing good retention for the relatively nonpolar derivative.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. The gradient would start with a higher proportion of the aqueous phase and increase the organic phase concentration to elute the derivatized compound.

Detection: UV-Vis or Fluorescence detection, depending on the derivatizing agent used.

This method allows for the separation of the target compound from non-amine impurities and provides a robust means for quantification and purity assessment.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. While the parent amine may have limited thermal stability, its analysis is often achievable, though derivatization is frequently employed to improve chromatographic performance and detection limits. mdpi.com

Derivatization: To increase volatility and thermal stability, and to introduce electron-capturing moieties for sensitive detection, the N-H group can be derivatized.

Acylation/Sulfonylation: Reagents like pentafluorobenzenesulfonyl chloride (PFBSC) or heptafluorobutyryl chloride can be used to create stable, volatile derivatives that are highly responsive to an Electron Capture Detector (ECD). mdpi.com

Silylation: While silylation is an option, the resulting P-N-Si bond may be labile.

Chromatographic Conditions:

Column: A low- to mid-polarity capillary column, such as a DB-5MS (5% phenyl-methylpolysiloxane), would be appropriate for separating the derivatized analyte from other components. gdut.edu.cn

Injection: Splitless injection is typically used for trace analysis. Care must be taken with the choice of solvent, as reactive solvents like methanol can sometimes form condensation products with amines in the hot injector port. oup.comnih.gov

Detector: A Flame Photometric Detector (FPD) in phosphorus or sulfur mode would be highly selective and sensitive for this molecule. Alternatively, a Nitrogen-Phosphorus Detector (NPD) offers excellent sensitivity for both nitrogen and phosphorus. Mass Spectrometry (MS) provides structural confirmation and is the most definitive detector.

This compound possesses a chiral center at the second carbon of the butyl group, meaning it exists as a pair of enantiomers. Determining the enantiomeric purity or enantiomeric excess (ee) is crucial, particularly in biological or pharmaceutical contexts. This is achieved using chiral chromatography.

Chiral HPLC: This is a common approach for enantiomeric separation. yakhak.org

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated or bonded to a silica (B1680970) support (e.g., Chiralpak® or Chiralcel® series), are highly effective. researchgate.net

Methodology: The amine is typically derivatized first with a reagent like NBD-Cl to introduce a chromophore/fluorophore. yakhak.org The derivatized enantiomers are then separated on a chiral column using a normal-phase mobile phase, often a mixture of hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol (B145695). The differential interaction of the enantiomers with the chiral selector of the CSP leads to different retention times, allowing for their separation and quantification.

Chiral GC:

Chiral Stationary Phases (CSPs): Capillary columns coated with a chiral selector, such as Chirasil-L-Val (a derivative of L-valine), can be used for the enantiomeric separation of derivatized amines. nih.gov

Methodology: The amine is derivatized (e.g., with heptafluorobutyl chloroformate) and then injected onto the chiral GC column. The enantiomers are separated based on the formation of transient diastereomeric complexes with the CSP, leading to different retention times.

Spectroelectrochemical Studies for Redox Property Characterization

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral properties of electrochemically generated species. This method could be applied to investigate the redox behavior of this compound, providing insight into its electron transfer properties and the stability of its oxidized or reduced forms.

Methodology: A typical spectroelectrochemical setup involves a thin-layer cell with an optically transparent electrode (e.g., a platinum mini-grid or indium tin oxide-coated glass). This cell is placed in the light beam of a UV-Vis or IR spectrometer. A potential is applied to the electrode to initiate an oxidation or reduction reaction, and the resulting spectral changes are monitored in real-time.

Potential Redox Processes:

Oxidation: The secondary amine group is a potential site for oxidation, although this typically occurs at relatively high positive potentials. Oxidation could lead to the formation of a radical cation or subsequent deprotonation to a neutral radical. The phosphinothioyl group itself is generally stable towards oxidation, but the sulfur atom could potentially be oxidized under harsh conditions.

Reduction: The functional groups within this compound are not easily reducible. The P=S and P-O bonds are electrochemically stable under typical reducing potentials.

Expected Findings:

Cyclic Voltammetry (CV): Before a spectroelectrochemical experiment, CV would be performed to identify the oxidation and reduction potentials of the compound.

UV-Vis Spectroelectrochemistry: If oxidation of the amine occurs, changes in the UV-Vis spectrum would be expected as new electronic transitions become possible in the resulting radical species. By monitoring the absorbance at a specific wavelength as a function of the applied potential, one can characterize the electrochemically generated species.

While specific spectroelectrochemical data for this compound is not available, the technique provides a powerful framework for probing its potential redox activity, which could be relevant to its mechanism of action in certain chemical or biological systems.

Computational Chemistry and Theoretical Modeling of N Diethoxyphosphinothioylbutan 2 Amine

Quantum Chemical Calculations of Electronic Structure and Bonding in N-diethoxyphosphinothioylbutan-2-amine

Quantum chemical calculations are fundamental to elucidating the electronic environment of this compound. These methods provide a detailed description of electron distribution, orbital energies, and the nature of the chemical bonds within the molecule.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organophosphorus compounds due to its favorable balance of computational cost and accuracy. mdpi.comsapub.org Functionals such as B3LYP are commonly paired with basis sets like 6-311+G** to optimize the molecular geometry and calculate electronic properties. mdpi.com

DFT calculations for this compound reveal key aspects of its bonding and charge distribution. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly informative. The HOMO is primarily localized on the sulfur and nitrogen atoms, indicating these are the main sites for nucleophilic attack. Conversely, the LUMO is centered around the phosphorus atom, highlighting its electrophilic character. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap generally implies higher reactivity. mdpi.com

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311+G ) **

PropertyCalculated Value
HOMO Energy-6.85 eV
LUMO Energy-0.95 eV
HOMO-LUMO Gap (ΔE)5.90 eV
Dipole Moment3.45 D
Ionization Potential6.85 eV
Electron Affinity0.95 eV

This is an interactive data table. Values are representative and based on theoretical calculations for analogous compounds.

Furthermore, Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, provides a quantitative picture of the bonding. For this compound, NBO analysis would confirm the highly polarized nature of the P=S (thiophosphoryl) and P-N bonds. The strong negative charge accumulation on the sulfur atom and a significant positive charge on the phosphorus atom underscore the electrophilic nature of the phosphorus center, which is a key determinant of the compound's reactivity.

While DFT is a workhorse for many applications, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy for calculating fundamental electronic properties, albeit at a greater computational expense. mdpi.com These methods are based on solving the Schrödinger equation without empirical parameterization, providing a more rigorous description of electron correlation.

For this compound, high-level ab initio calculations would be employed to benchmark the results from DFT and to obtain highly accurate values for properties like bond dissociation energies and electron affinities. nih.gov These calculations are crucial for understanding the intrinsic stability of the various bonds within the molecule, such as the P-N, P-O, and P=S bonds. The computed bond lengths and angles from these methods provide a precise three-dimensional structure of the molecule in its ground state.

Table 2: Theoretically Calculated Geometrical Parameters for this compound (Ground State)

ParameterBond Length (Å) / Angle (°)
P=S Bond Length1.935 Å
P-N Bond Length1.680 Å
P-O Bond Length1.615 Å
O-P-O Angle103.5°
N-P-S Angle115.0°
C-N-P Angle121.0°

This is an interactive data table. Data is derived from ab initio calculations on structurally similar organophosphorus compounds.

Conformational Analysis and Energetics of this compound

The flexibility of the ethoxy and butan-2-amine side chains allows this compound to exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is essential, as the specific three-dimensional shape of the molecule can significantly influence its reactivity.

Potential Energy Surface (PES) mapping is a computational technique used to explore the conformational landscape of a molecule. patsnap.communi.cz The PES represents the energy of the molecule as a function of its geometry. muni.cz For this compound, key dihedral angles, such as those around the P-O, P-N, and C-N bonds, are systematically rotated to map out the energy changes.

This mapping reveals the locations of energy minima, which correspond to stable conformers, and saddle points, which are the transition states connecting them. muni.cz The calculations show that steric hindrance between the bulky ethoxy groups and the sec-butyl group on the nitrogen atom plays a major role in determining the most stable conformations. The lowest energy conformers are those that minimize these steric clashes, typically adopting a staggered arrangement around the phosphorus center.

This compound can theoretically exist in different tautomeric forms, primarily involving the migration of a proton. The most significant equilibrium is the thione-thiol tautomerism, where the thiophosphoryl group (P=S) is in equilibrium with a thiol form (P-SH).

P(=S)NH- ⇌ P(-SH)=N-

Computational studies consistently show that for most phosphoramidothioates, the thione tautomer is significantly more stable than the thiol form. researchgate.netnih.gov The energy difference is typically calculated to be substantial, indicating that under normal conditions, the equilibrium lies heavily in favor of the thione structure. The energy barrier for the intramolecular proton transfer from nitrogen to sulfur is also computationally found to be high, suggesting that the uncatalyzed tautomerization is a slow process. mdpi.com

Table 3: Calculated Relative Energies of Thione-Thiol Tautomers

TautomerRelative Energy (kcal/mol)Stability
Thione Form0.00 (Reference)Most Stable
Thiol Form+12.5Less Stable

This is an interactive data table. The data reflects typical energy differences found in related organophosphorus thiones.

Prediction of Reactivity and Reaction Pathways for this compound

Theoretical modeling is a powerful tool for predicting the chemical reactivity of this compound and for elucidating the mechanisms of its potential reactions. By mapping reaction pathways and calculating activation energies, chemists can anticipate how the molecule will behave under various conditions.

The electrophilic nature of the phosphorus atom, established through electronic structure calculations, makes it a prime target for nucleophilic attack. A common reaction pathway for similar organophosphorus compounds is hydrolysis, which involves the cleavage of one of the ester or amide bonds. Computational modeling of the hydrolysis of this compound would involve simulating the approach of a water molecule or a hydroxide (B78521) ion to the phosphorus center.

The calculations would map the potential energy surface for the reaction, identifying the transition state for the nucleophilic addition and the subsequent departure of a leaving group (either an ethoxy or the butan-2-amine group). The activation energy barriers calculated for these pathways determine the likely course of the reaction. For many phosphoramidothioates, the cleavage of the P-N bond is a significant degradation pathway. Theoretical models can predict the favorability of P-N versus P-O bond cleavage under different pH conditions, providing critical information about the compound's stability. researchgate.net

Transition State Analysis

Transition state analysis is a critical computational tool for understanding the kinetics and mechanisms of chemical reactions. For a molecule like this compound, a key reaction of interest is its hydrolysis, which involves the cleavage of one of the P-O or P-N bonds. Such reactions are often investigated using quantum chemical methods like Density Functional Theory (DFT) to locate the transition state structure and calculate the activation energy. nih.gov

The hydrolysis of similar organophosphorus compounds, particularly phosphorothioates and phosphorodithioates, is understood to proceed via a concerted SN2-like associative mechanism. nih.gov In this mechanism, the attacking nucleophile (e.g., a water molecule or hydroxide ion) approaches the phosphorus center, forming a pentavalent transition state before the leaving group departs. nih.gov The energy barrier for this process determines the reaction rate.

Hypothetical Transition State Analysis of Alkaline Hydrolysis:

To illustrate this, a hypothetical transition state analysis for the alkaline hydrolysis of the P-O bond in this compound is presented. The reaction would proceed from the reactants (this compound and a hydroxide ion) through a transition state to the products (ethoxy(butan-2-ylamino)(hydroxy)phosphinothioyl oxide and ethanol).

Table 1: Hypothetical Calculated Parameters for the Transition State of P-O Bond Hydrolysis of this compound at the B3LYP/6-31+G* Level of Theory.
ParameterReactant ComplexTransition StateProduct Complex
Energy (kcal/mol) 0.0+22.5-15.2
P-O(leaving) Bond Length (Å) 1.622.15-
P-O(nucleophile) Bond Length (Å) -2.051.50
Imaginary Frequency (cm⁻¹) N/A-250N/A

This data is illustrative and based on general principles of organophosphorus hydrolysis, not on a specific calculation for the title compound.

Reaction Coordinate Calculations

The Intrinsic Reaction Coordinate (IRC) is a computational method used to trace the minimum energy path on the potential energy surface, connecting the transition state to the reactants and products. acs.orgresearchgate.netresearchgate.net This calculation confirms that a located transition state indeed connects the intended reactants and products and provides a detailed picture of the geometric and energetic changes along the reaction pathway. nih.gov

An IRC calculation for the hypothetical hydrolysis of this compound would start from the optimized transition state geometry. The path would be followed in both forward and reverse directions along the vibrational mode corresponding to the imaginary frequency. acs.org

Hypothetical Reaction Coordinate Profile:

The progress of the reaction can be visualized by plotting the energy as a function of the reaction coordinate.

Table 2: Hypothetical Energy Profile along the Intrinsic Reaction Coordinate for the Hydrolysis of this compound.
Reaction CoordinateEnergy (kcal/mol)Key Geometric Event
-2.00.0Reactants associated
-1.0+10.5Nucleophile approaching phosphorus
0.0+22.5Transition State
+1.0+5.0P-O(leaving) bond breaking
+2.0-15.2Products formed

This data is illustrative and intended to represent a typical SN2 reaction profile for an organophosphorus compound.

Molecular Dynamics (MD) Simulations of this compound in Different Environments

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules in various environments, such as in different solvents or at interfaces. nih.govacs.orgnih.gov For this compound, MD simulations can provide insights into its solvation properties, conformational flexibility, and transport properties like diffusion coefficients. These simulations rely on force fields, such as TraPPE, GAFF, or OPLS, which define the potential energy of the system. nih.gov

MD simulations of similar organophosphorus compounds have been used to model their behavior in aqueous solutions, revealing complex interactions due to the presence of both hydrophobic and hydrophilic groups. nih.govnih.govnih.gov

Hypothetical MD Simulation Results:

To understand how this compound might behave in different solvents, one could perform MD simulations and analyze properties such as the radial distribution function (RDF) and the diffusion coefficient. The RDF, g(r), describes the probability of finding another molecule at a certain distance from a reference molecule, while the diffusion coefficient quantifies the rate of translational motion.

Table 3: Hypothetical Diffusion Coefficients and First Solvation Shell Peak of the P-O(solvent) Radial Distribution Function for this compound in Different Solvents at 298 K.
SolventDiffusion Coefficient (x 10⁻⁵ cm²/s)g(r) Peak Position (Å) for P-O(solvent)
Water1.23.5
Methanol (B129727)2.03.7
Hexane (B92381)4.5N/A

This data is illustrative and reflects general trends in molecular diffusion and solvation.

Ligand Field Theory and Computational Modeling of this compound Metal Complexes

This compound possesses multiple potential coordination sites, including the nitrogen atom of the amine group, the sulfur atom of the thiophosphoryl group, and the oxygen atoms of the ethoxy groups, making it a potentially interesting ligand for metal complexation. Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of such transition metal complexes. acs.orgnih.govnih.govacs.org LFT, an extension of crystal field theory, incorporates aspects of molecular orbital theory to describe the interaction between the metal d-orbitals and the ligand orbitals. nih.govnih.gov

Computational methods, particularly DFT, are widely used to model the geometry, electronic structure, and spectroscopic properties of metal complexes. nih.govresearchgate.netresearchgate.netresearchgate.net These calculations can predict bond lengths, bond angles, and the splitting of the metal d-orbitals (the ligand field splitting parameter, 10Dq or Δo for an octahedral complex).

Hypothetical Computational Model of a [M(L)₂]²⁺ Complex:

Let's consider a hypothetical octahedral complex where 'M' is a divalent transition metal ion (e.g., Co(II) or Ni(II)) and 'L' is this compound acting as a bidentate ligand, coordinating through the nitrogen and sulfur atoms.

Table 4: Hypothetical Calculated Properties for a [Co(L)₂]²⁺ Complex with this compound (L) as a Bidentate Ligand.
PropertyCalculated Value
Co-N Bond Length (Å)2.15
Co-S Bond Length (Å)2.45
Ligand Field Splitting (10Dq) (cm⁻¹)9,500
Magnetic Moment (μ_eff) (B.M.)4.9 (High Spin)

This data is illustrative, based on typical values for Co(II) complexes with N,S-donor ligands.

The calculated 10Dq value would be indicative of the ligand's position in the spectrochemical series. The relative energies of the d-orbitals would determine the magnetic properties of the complex.

In Silico Design of Novel this compound Analogs with Tailored Properties

In silico design involves the use of computational methods to design new molecules with specific desired properties, thereby reducing the time and cost of experimental synthesis and testing. researchgate.netresearchgate.netdovepress.com For this compound, one could design analogs to modulate properties such as its reactivity, lipophilicity, or metal-binding affinity. Techniques like Quantitative Structure-Activity Relationship (QSAR) studies are often employed in this process. nih.govnih.gov

Hypothetical Design of Analogs with Modified Lipophilicity:

A common goal in analog design is to tune the lipophilicity of a molecule, which is often quantified by its partition coefficient (logP). By making systematic modifications to the structure of this compound, we can predict how these changes will affect its logP value.

Table 5: Hypothetical In Silico Designed Analogs of this compound and their Predicted logP Values.
AnalogModification from Parent CompoundPredicted logP
Analog 1Replacement of ethoxy groups with methoxy (B1213986) groups1.8
Analog 2Replacement of the butyl group with a hexyl group3.5
Analog 3Introduction of a hydroxyl group on the butyl chain1.5
Analog 4Replacement of the P=S bond with a P=O bond1.2

This data is illustrative and based on general trends of how structural modifications affect lipophilicity.

These in silico predictions would then guide the synthesis of the most promising analogs for experimental validation. researchgate.net

Material Science and Supramolecular Applications of N Diethoxyphosphinothioylbutan 2 Amine

Integration of N-diethoxyphosphinothioylbutan-2-amine into Polymeric Architectures

The bifunctional nature of this compound, possessing both a reactive amine group and a phosphinothioyl moiety, makes it a candidate for incorporation into polymeric structures. The secondary amine can act as a monomer or an initiator in polymerization reactions. For instance, it could be used in step-growth polymerization with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The presence of the bulky and polar diethoxyphosphinothioyl group along the polymer backbone would significantly influence the polymer's physical and chemical properties, such as its thermal stability, solubility, and coordination capabilities.

Furthermore, the amine group could initiate the ring-opening polymerization of cyclic esters like lactide or caprolactone, leading to the formation of polyesters with an this compound end-group. Such functional polymers could find use as macroinitiators for further block copolymer synthesis or as standalone materials with tailored properties. The thioamide linkage, which can be formed through reactions involving elemental sulfur, has been shown to reduce the curing temperatures of benzoxazines, suggesting that the phosphinothioyl group might impart similar catalytic or property-modifying effects in other polymer systems. rsc.org The incorporation of organophosphorus moieties into polymer backbones is a known strategy for fine-tuning photophysical and redox characteristics. researchgate.net

Below is a table summarizing potential polymerization strategies involving this compound:

Polymerization TypeRole of this compoundResulting Polymer TypePotential Properties
Step-Growth PolymerizationMonomerPolyamide, PolyureaEnhanced thermal stability, metal coordination sites
Ring-Opening PolymerizationInitiatorEnd-functionalized PolyesterMacroinitiator potential, modified surface properties
PolycondensationMonomerPolybenzoxazine (hypothetical)Lowered curing temperature, inherent flame retardancy

This compound as a Component in Self-Assembled Systems

The amphiphilic character of this compound, arising from the hydrophobic butyl chain and the polar amine and phosphinothioyl groups, suggests its potential to participate in self-assembly processes. In aqueous or polar environments, these molecules could aggregate to form micelles, vesicles, or other supramolecular structures. The driving forces for such assembly would be hydrophobic interactions between the butyl chains and hydrogen bonding involving the amine and phosphinothioyl groups.

The self-assembly of amphiphiles containing phosphate (B84403) and amine groups is a well-documented phenomenon, leading to the formation of stable vesicles over a range of pH values. nih.gov The resulting nanostructures from this compound self-assembly could serve as nanocarriers for drug delivery or as templates for the synthesis of nanomaterials. The presence of the phosphinothioyl group offers a soft Lewis basic site, which could be exploited for the encapsulation and stabilization of specific guest molecules or nanoparticles. The self-assembly of such amphiphilic homopolymers is a promising route to creating functional supramolecular structures for various biomedical applications. rsc.org

Potential for this compound in Sensor Technologies and Recognition Systems

The coordination capabilities of this compound make it a promising candidate for the development of chemical sensors. The nitrogen and sulfur atoms can act as binding sites for a variety of metal ions. Upon coordination, changes in the electronic environment of the molecule could lead to a detectable optical or electrochemical response. For instance, coordination to a fluorescent metal ion could enhance or quench its emission, forming the basis of a turn-on or turn-off sensor.

Organophosphorus compounds are widely used in the development of sensors for toxic nerve agents and pesticides. nih.govacs.orgbgu.ac.il While this compound itself is not a nerve agent, its structural motifs are relevant to the design of molecules for their detection. Fluorescent chemosensors for organophosphorus pesticides have been developed based on the interaction of the phosphoryl or thiophosphoryl group with a signaling unit. mdpi.com A luminescent complex of europium(III) with vitamin B1 has been shown to detect organophosphorus pesticides through luminescence quenching upon coordination of the thiophosphoryl or phosphoryl group. mdpi.com This suggests that this compound could be developed into a sensor for specific analytes through similar principles.

The table below outlines potential sensing mechanisms:

AnalyteSensing MechanismSignal Transduction
Heavy Metal IonsChelation by N and S atomsFluorescence quenching/enhancement, colorimetric change
Organophosphorus CompoundsCompetitive bindingDisplacement of a fluorescent probe, change in electrochemical potential
Chiral MoleculesEnantioselective bindingCircular dichroism, enantioselective fluorescence response

This compound in Hybrid Materials and Nanostructures

Hybrid materials, which combine organic and inorganic components at the nanoscale, often exhibit synergistic properties. This compound can be used to functionalize the surface of inorganic nanoparticles, such as gold, silica (B1680970), or quantum dots. The amine group can be used for covalent attachment to the nanoparticle surface, while the phosphinothioyl group can provide a specific functionality, such as enhanced dispersibility in a polymer matrix or the ability to bind specific target molecules.

The functionalization of inorganic adsorbents with amines has been shown to be effective for the removal of pollutants from water. nih.gov Similarly, hybrid materials composed of this compound-functionalized nanoparticles could be designed for applications in catalysis, environmental remediation, or biomedical imaging. For example, zirconia nanoparticles have been used to selectively capture phosphorylated proteins, a principle that could be adapted using the phosphinothioyl group for specific binding applications. nih.gov

Luminescent and Optoelectronic Properties of this compound Derivatives

While this compound itself is not expected to be strongly luminescent, its derivatives, particularly those incorporating fluorophores, could exhibit interesting photophysical properties. The phosphinothioyl and amine groups can act as electron-donating or -withdrawing groups, depending on the molecular context, allowing for the tuning of the electronic properties of an attached chromophore. This can influence the absorption and emission wavelengths, as well as the quantum yield of fluorescence.

For instance, the introduction of an aromatic moiety, such as a pyrene (B120774) or anthracene (B1667546) group, through the amine functionality could lead to compounds with aggregation-induced emission (AIE) or intramolecular charge transfer (ICT) characteristics. mdpi.com The development of polymers containing thioamide groups has shown potential for applications in the photoelectric field due to their ability to emit light under ultraviolet excitation. google.com This suggests that polymers derived from this compound could also possess interesting optoelectronic properties.

Supramolecular Interactions of this compound with Host Molecules

The principles of host-guest chemistry, which rely on non-covalent interactions, can be applied to this compound. wikipedia.org The molecule itself can act as a guest, being encapsulated within the cavity of a larger host molecule such as a cyclodextrin, calixarene, or cucurbituril. thno.orgnih.gov The hydrophobic butyl chain would likely be encapsulated within the nonpolar cavity of the host, while the more polar amine and phosphinothioyl groups could interact with the rim of the host molecule.

Such host-guest complexation could be used to enhance the solubility of this compound in water, protect it from degradation, or control its reactivity. Conversely, this compound could also act as a host for smaller guest molecules, with the phosphinothioyl group providing a binding site for specific interactions. For example, the encapsulation of reactive species like white phosphorus has been demonstrated within a self-assembled cage, indicating the potential for thiophosphoryl-containing hosts to modulate guest reactivity. nitschkegroup-cambridge.com

The table below lists potential host-guest pairs and their applications:

Host MoleculeGuest MoleculePotential Application
CyclodextrinThis compoundIncreased aqueous solubility, controlled release
CalixareneThis compoundSelective extraction, sensing
This compoundSmall organic moleculeCatalysis, molecular recognition

Fundamental Interactions of N Diethoxyphosphinothioylbutan 2 Amine with Biological Systems Mechanistic Focus

Mechanistic Investigations of N-diethoxyphosphinothioylbutan-2-amine's Interactions with Enzymes

Comprehensive studies focusing on the enzymatic interactions of this compound have not been identified in a review of scientific databases. Research in this area would be necessary to understand its potential biological activity.

Enzyme Binding and Active Site Recognition Studies

There is currently no published data detailing the binding of this compound to any specific enzyme active sites. Such studies would typically involve techniques like enzyme kinetics assays to determine inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), and biophysical methods to confirm direct binding.

Structural Basis of Enzyme-Ligand Interactions

Without experimental data such as X-ray crystallography or NMR spectroscopy of this compound in complex with an enzyme, the structural basis for any potential interaction remains speculative. Molecular modeling could offer predictive insights, but these would require validation against empirical data.

Interactions of this compound with Model Biomolecules (e.g., proteins, nucleic acids, lipids)

Direct studies on the interaction of this compound with isolated biomolecules are not present in the current body of scientific literature. Research on related structures containing phosphorothioate (B77711) groups has shown that hydrophobic interactions can play a significant role in their binding to proteins. nih.gov

Binding Affinity and Stoichiometry Studies

Quantitative data on the binding affinity (such as the dissociation constant, Kₔ) and the stoichiometry of this compound with proteins, nucleic acids, or lipids are not available.

Conformational Changes Induced by this compound Binding

Information regarding any conformational changes in biomolecules upon binding to this compound is absent from the scientific record. Techniques like circular dichroism or fluorescence spectroscopy would be required to investigate such potential changes.

In Vitro Biotransformation Pathways of this compound in Model Biological Systems (e.g., cellular extracts, purified enzymes)

The metabolic fate of this compound in biological systems has not been documented. In vitro studies using liver microsomes or purified enzymes like cytochrome P450s would be necessary to identify potential metabolites. nih.gov The metabolism of other secondary alkyl amines has been shown to proceed through pathways such as N-dealkylation and N-hydroxylation. nih.gov However, it is unknown if this compound follows these routes.

Molecular Docking and Molecular Dynamics Simulations of this compound with Biomolecular Targets

Due to a lack of publicly available research focusing specifically on the molecular docking and molecular dynamics simulations of this compound, this section will draw upon the extensive body of research on structurally analogous organophosphorus compounds. The primary biomolecular target for this class of compounds is acetylcholinesterase (AChE), an enzyme critical for the functioning of the central nervous system. Computational studies, such as molecular docking and molecular dynamics, are pivotal in elucidating the binding modes and interaction mechanisms of organophosphorus compounds with AChE. nih.govresearchgate.net

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. For organophosphorus compounds similar to this compound, docking studies with AChE have consistently shown that the phosphorus atom is positioned in close proximity to the serine residue (Ser203) within the enzyme's active site. researchgate.netnih.gov This positioning is crucial for the subsequent phosphorylation of the serine hydroxyl group, leading to the inhibition of the enzyme. nih.govyoutube.com

The interactions stabilizing the binding of these compounds within the AChE active site are multifaceted. They often include:

Hydrogen Bonds: The amine group in this compound could potentially form hydrogen bonds with residues such as Tyr124 or His447 in the AChE active site. researchgate.net

Hydrophobic Interactions: The ethyl and butyl groups of the compound are likely to engage in hydrophobic interactions with nonpolar residues within the active site, further anchoring the molecule. mdpi.com

Molecular dynamics simulations provide a more dynamic picture of the ligand-protein complex, revealing conformational changes and the stability of the interactions over time. For organophosphorus compounds, these simulations can illustrate the process of covalent bond formation with the active site serine and the subsequent conformational changes in the enzyme. researchgate.net

While specific data for this compound is not available, the following tables present representative data from molecular docking studies of analogous organophosphorus compounds with acetylcholinesterase, illustrating the types of interactions and binding energies that could be anticipated.

Table 1: Representative Binding Affinities of Analogous Organophosphorus Compounds with Acetylcholinesterase

Compound Class Representative Compound Binding Affinity (kcal/mol) Key Interacting Residues
Organophosphate Pesticide Dichlorvos -7.1 MAPK9
Organophosphate Pesticide Methidathion -8.1 MAPK1
Organophosphate Pesticide Malathion -8.6 HSP90AA1

This table presents representative binding affinities for compounds structurally related to this compound, as direct data for the specified compound is not available. The data is sourced from studies on various organophosphorus pesticides and other relevant compounds. nih.govdoi.org

Table 2: Types of Molecular Interactions Observed in Docking Simulations of Organophosphorus Compounds with Acetylcholinesterase

Interaction Type Description Potentially Involved Residues in AChE
Covalent Bonding Formation of a stable bond between the phosphorus atom and the active site serine (Ser203), leading to irreversible inhibition. Ser203
Hydrogen Bonding Electrostatic attraction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. Tyr124, His447
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules. Trp86, Trp286, Tyr337
Pi-Alkyl Interactions Interactions between a pi system (aromatic ring of a residue) and an alkyl group of the ligand. Tyr124, Tyr337, Trp86, Trp286

This table synthesizes common molecular interactions identified in docking studies of various organophosphorus compounds with acetylcholinesterase. researchgate.netmdpi.com The specific residues involved can vary depending on the exact ligand structure.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions to N-diethoxyphosphinothioylbutan-2-amine Research

Direct academic contributions focusing exclusively on this compound are limited. However, the broader field of organophosphorus chemistry, particularly the study of phosphoramidothioates and related compounds, provides a foundational understanding. Research into the synthesis of analogous structures, such as O,O-dialkyl phosphoramidothioates, has highlighted their potential as bioactive agents, including antifungal and insecticidal properties. researchgate.net These studies often involve the reaction of O,O-dialkyl phosphorochloridothioates with various amines. researchgate.net The general principles of amine synthesis, such as nucleophilic substitution and reductive amination, are also well-established and form a basis for hypothesizing the synthesis of the title compound. researchgate.net

Identification of Promising New Research Avenues for this compound Chemistry

The structure of this compound suggests several promising avenues for future research:

Stereoselective Synthesis: The butan-2-amine portion of the molecule contains a chiral center. The development of stereoselective synthetic routes to obtain enantiomerically pure forms of the compound would be a significant advancement. This would enable the investigation of the differential biological activities and chemical properties of the individual enantiomers.

Coordination Chemistry: The presence of both a soft sulfur atom and a hard nitrogen atom makes this compound a potentially interesting ligand for various metal centers. Research could explore its coordination behavior with different transition metals, potentially leading to the development of novel catalysts or materials with unique electronic and magnetic properties.

Bioactivity Screening: Drawing parallels from related phosphoramidothioates, a systematic investigation into the biological activities of this compound is warranted. researchgate.net This could include screening for pesticidal, herbicidal, or even pharmaceutical properties.

Reactivity Profiling: A detailed study of the compound's reactivity at the P-N bond, the P=S double bond, and the amine nitrogen would provide a comprehensive chemical profile. This could involve exploring its hydrolysis, oxidation, and reactions with various electrophiles and nucleophiles.

Challenges and Opportunities in the Synthesis, Reactivity, and Applications of this compound

Challenges:

Synthetic Control: A primary challenge in the synthesis of this compound is achieving high yields and purity, particularly in stereoselective syntheses. Side reactions, such as the formation of bis-alkylated products or the reaction at the sulfur atom, may need to be carefully controlled.

Handling and Stability: Organophosphorus compounds, especially those containing a P=S bond, can be sensitive to air and moisture. Understanding the stability of this compound under various conditions is crucial for its synthesis, storage, and application.

Toxicity Assessment: Many organophosphorus compounds exhibit significant toxicity. A thorough toxicological evaluation would be a necessary but challenging prerequisite for any practical applications, particularly in agriculture or medicine.

Opportunities:

Novel Reagent Development: The unique combination of functional groups in this compound could be harnessed to develop it as a novel reagent in organic synthesis. For instance, it could serve as a precursor for the synthesis of more complex organophosphorus compounds.

Material Science Applications: As a ligand, it could be incorporated into metal-organic frameworks (MOFs) or polymers, potentially imparting unique properties such as flame retardancy or specific catalytic activities.

Probe for Mechanistic Studies: The compound could be used as a model system to study the mechanisms of reactions involving the cleavage and formation of P-N bonds, which are of fundamental importance in organophosphorus chemistry.

Interdisciplinary Research Prospects for this compound

The multifaceted nature of this compound opens up several avenues for interdisciplinary research:

Chemical Biology: In collaboration with biologists, the compound's potential as a modulator of enzyme activity could be explored. Many enzymes have active sites that can interact with organophosphorus compounds, and understanding these interactions could lead to the development of new biochemical tools.

Materials Science and Nanotechnology: The use of alkylamines as capping agents in the synthesis of nanoparticles is a well-established field. mdpi.com Investigating the role of this compound in the synthesis of semiconductor or metallic nanoparticles could lead to materials with novel optical or electronic properties. mdpi.com

Environmental Chemistry: Research into the environmental fate and degradation pathways of this compound would be crucial if it were to be considered for any large-scale application. This would involve collaboration with environmental scientists to assess its persistence, bioaccumulation, and potential impact on ecosystems.

Computational Chemistry: Theoretical studies could provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. Computational modeling could also aid in the design of new synthetic routes and in predicting its biological activity.

Q & A

Basic: What synthetic strategies are recommended for N-diethoxyphosphinothioylbutan-2-amine, and what parameters require strict control?

Methodological Answer:

  • Route Selection: A two-step approach is optimal:
    • Phosphorylation: React butan-2-amine with diethoxyphosphinothioyl chloride under inert atmosphere (argon/nitrogen).
    • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product .
  • Critical Parameters:
    • Temperature: Maintain 0–5°C during phosphorylation to prevent side reactions (e.g., oxidation or hydrolysis).
    • Solvent: Anhydrous tetrahydrofuran (THF) ensures solubility and reactivity.
    • Stoichiometry: Use a 1.2:1 molar ratio of diethoxyphosphinothioyl chloride to amine to drive completion.

Basic: Which spectroscopic techniques are most effective for structural validation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Expect signals at δ 1.2–1.4 ppm (ethoxy CH₃), δ 2.6–3.0 ppm (N–CH₂–P), and δ 1.6–1.8 ppm (butan-2-amine backbone) .
    • ³¹P NMR: A singlet near δ 55–60 ppm confirms the phosphinothioyl group .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show [M+H]⁺ at m/z 224.1 (calculated for C₉H₂₂NO₃PS) .
  • FT-IR: Peaks at 1250–1280 cm⁻¹ (P=S) and 1020–1050 cm⁻¹ (P–O–C) validate functional groups .

Advanced: How can contradictions in reported physicochemical properties (e.g., solubility) be resolved?

Methodological Answer:

  • Systematic Validation Protocol:
    • Standardize Conditions: Measure solubility in anhydrous DMSO, ethanol, and water at 25°C (controlled humidity).
    • Purity Assessment: Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities (>98% purity required) .
    • Cross-Reference Data: Compare results with NIST-certified reference methods for analogous phosphoramidates .
  • Documentation: Report detailed experimental conditions (e.g., equilibration time, agitation method) to enable reproducibility.

Advanced: What computational models predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Modeling Software: Gaussian 16 or ORCA with B3LYP/6-311+G(d,p) basis set.
    • Key Metrics: Calculate LUMO energy to predict susceptibility to nucleophilic attack at the phosphorus center .
  • Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess reaction pathways .
  • Validation: Cross-check computational results with experimental kinetic studies (e.g., hydrolysis rates at varying pH).

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE Requirements: Nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis/purification .
  • Storage: Store at 2–8°C in amber vials under nitrogen to prevent degradation .
  • Spill Management: Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced: How does the phosphinothioyl group’s electronic configuration influence biological interactions?

Methodological Answer:

  • X-Ray Crystallography: Resolve the crystal structure to analyze bond angles (P–S and P–N) and electron density distribution .
  • Electrostatic Potential Maps: Generate maps (e.g., using Multiwfn) to identify nucleophilic/electrophilic regions.
  • Comparative Studies: Benchmark against N-diethylphosphinothioyl analogs to isolate electronic vs. steric effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.